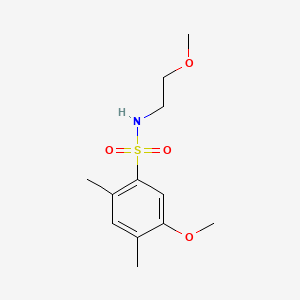

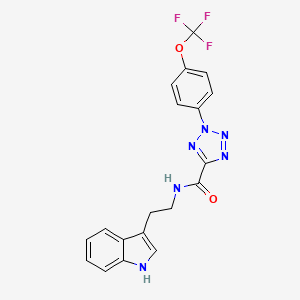

![molecular formula C21H19N3O2 B2568937 2-イソプロピル-10-メチル-3-フェニルピリミド[4,5-b]キノリン-4,5(3H,10H)-ジオン CAS No. 883958-40-5](/img/structure/B2568937.png)

2-イソプロピル-10-メチル-3-フェニルピリミド[4,5-b]キノリン-4,5(3H,10H)-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a chemical compound that belongs to the class of quinoline and pyrimidoquinoline derivatives . It has been synthesized and characterized by analytical and spectrometrical methods .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The key starting materials necessary for this study were previously prepared . A general approach to synthesize the designed compounds is outlined in the referenced papers .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimido[4,5-b]quinoline nucleus . The introduction of a thioureido group at position 4 of the nucleus produced a compound with broad-spectrum antitumor activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions were carried out using a variety of reagents and conditions .科学的研究の応用

抗腫瘍活性

抗菌特性

抗マラリアの可能性

鎮痛効果

抗炎症活性

要約すると、2-イソプロピル-10-メチル-3-フェニルピリミド[4,5-b]キノリン-4,5(3H,10H)-ジオンは、がん研究から抗菌研究まで、さまざまな分野で有望です。その可能性を最大限に引き出すには、さらなる調査が必要です。 特定の用途に関する詳細情報が必要な場合は、お気軽にお問い合わせください .

将来の方向性

作用機序

Target of Action

It’s known that similar compounds have shown antitumor activity , suggesting that its targets could be related to cell proliferation pathways.

Mode of Action

It’s known that similar compounds have shown dna-binding affinity , which suggests that this compound may interact with DNA or associated proteins to exert its effects.

Biochemical Pathways

Given its potential antitumor activity , it might affect pathways related to cell cycle regulation, apoptosis, or DNA repair.

Result of Action

Similar compounds have shown antitumor activity , suggesting that this compound may inhibit cell proliferation or induce cell death in tumor cells.

特性

IUPAC Name |

10-methyl-3-phenyl-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-13(2)19-22-20-17(21(26)24(19)14-9-5-4-6-10-14)18(25)15-11-7-8-12-16(15)23(20)3/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTVCXKJEWUISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

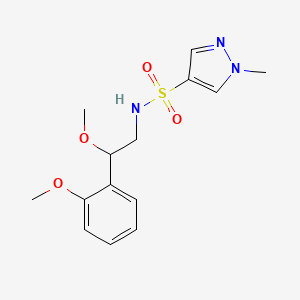

![N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2568858.png)

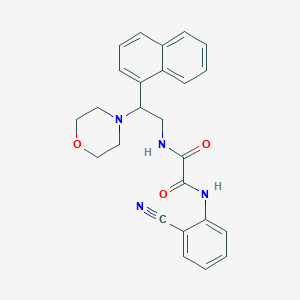

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2568861.png)

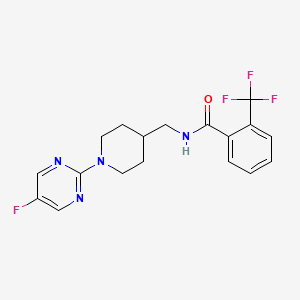

![dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2568864.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2568868.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2568872.png)

![2,4,5-trimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2568875.png)